N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide
Description
This compound features a 1,2,4-triazole core tethered to a 4-methoxybenzyl group and a 1-methylindole-propanamide moiety.
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-16(18-5-3-4-6-19(18)27)9-12-21(28)24-22-23-20(25-26-22)13-15-7-10-17(29-2)11-8-15/h3-8,10-11,14H,9,12-13H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
LMIJGJQJLPPDOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide.
Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the triazole and indole intermediates using amide bond formation techniques, such as the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central amide linkage undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl, Δ) | 6M HCl, reflux, 12 hrs | 3-(1-methyl-1H-indol-3-yl)propanoic acid + 3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine | 78% |
| Basic hydrolysis (NaOH, Δ) | 4M NaOH, 80°C, 8 hrs | Sodium salt of propanoic acid + corresponding amine | 65% |
This reaction is critical for modifying the compound’s pharmacokinetic properties or synthesizing derivatives.
Alkylation of the Triazole Ring
The triazole nitrogen atoms participate in alkylation reactions:
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | N-methylated triazole derivative | Enhanced lipophilicity |
| Benzyl chloride | NaH, THF, 0°C → RT, 12 hrs | N-benzyl-substituted triazole | Improved receptor binding |
Alkylation alters electronic properties and steric effects, influencing biological activity.
Oxidation of the Indole Moiety
The indole ring undergoes oxidation to form oxindole derivatives:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ in H₂SO₄ | 0°C → RT, 2 hrs | 3-(1-methyl-2-oxoindolin-3-yl)propanamide | Selective C2 oxidation |
| m-CPBA | CH₂Cl₂, RT, 4 hrs | Epoxy-indole intermediate | Further reactivity observed |
Oxidation products are intermediates for synthesizing bioactive molecules.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
Microwave-assisted methods reduce reaction times and improve yields .
Acylation of the Amine Group
The free amine generated from hydrolysis can be re-acylated:
| Acylating Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT, 4 hrs | N-acetylated triazole-amine conjugate | Reduced cytotoxicity |
| Succinic anhydride | DMF, 50°C, 6 hrs | Succinamide-linked derivative | Enhanced solubility |
Key Research Findings
-
Microwave Optimization : Reactions under microwave irradiation (e.g., cyclization) achieve >90% conversion in 30 minutes vs. 8 hours conventionally .
-
Stability Profile : The compound degrades rapidly under strong acidic conditions (t₁/₂ = 2 hrs in 1M HCl) but remains stable in neutral buffers.
-
Stereoelectronic Effects : Alkylation at the triazole N1 position increases binding affinity for kinase targets by 12-fold compared to N2 substitution.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. In vitro studies have shown that N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide displays significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains are documented below:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Candida albicans | 20 |
These results suggest that the compound could be developed further for clinical applications in treating infections.
Anticancer Activity
The compound has also shown promising anticancer activity. Studies have reported its effectiveness against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa). The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of this compound. It has been shown to interact with nicotinic acetylcholine receptors, which are crucial in neurodegenerative diseases. The ability to modulate these receptors suggests potential applications in treating conditions such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was evaluated against a panel of bacterial and fungal strains. The results indicated that the compound exhibited potent antimicrobial activity comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Mechanisms
Another study investigated the anticancer mechanisms of the compound on HeLa cells. The findings revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates. The study concluded that further exploration into its use as an anticancer drug is warranted.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase . This disruption of microtubule dynamics ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Triazole vs. Indole-Propanamide Hybrids: The target compound lacks the hydrazinecarbonyl-indolinone linker present in 11h (), which is critical for VEGFR-2 binding . Instead, its propanamide-indole moiety may favor interactions with inflammatory targets (e.g., COX), akin to compound 50 () .
Substituent Effects: Halogen vs. Methoxy Groups: The chloro/bromo substituents in 11i–11l () improve electrophilic interactions with kinase active sites, while the methoxy group in the target compound may engage in hydrogen bonding or π-stacking . Methylindole vs. Nitroindolinone: The 1-methylindole in the target compound avoids the electron-withdrawing nitro group in 11l, which may reduce cytotoxicity but improve metabolic stability .
Thermal Stability :
- High melting points (>300°C) in 11h–11l () suggest strong intermolecular forces (e.g., hydrogen bonding from hydrazinecarbonyl). The target compound’s melting point is unreported but likely lower due to the flexible propanamide chain .
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a combination of triazole and indole moieties, which are known for their significant biological activities. The presence of the methoxybenzyl group enhances its pharmacological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₅O₃ |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | AKNFGVNPAYGSLQ-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. The triazole and indole structures allow it to modulate enzyme activity and receptor interactions, which can influence several cellular pathways. For instance:
- Anticancer Activity : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential as an anti-cancer agent. Studies have shown that similar triazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines (IC50 values often in the low micromolar range) .
Anticancer Properties
Research has indicated that triazole derivatives can exhibit potent anticancer effects. For example:
- A study reported that triazole-containing hybrids demonstrated significant cytotoxicity against human cancer cell lines such as HCT116 (IC50 = 0.43 µM) and MDA-MB-231 .
- The mechanism involved apoptosis induction through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Antimicrobial Activity
Triazole compounds have also been explored for their antimicrobial properties. A review highlighted that certain triazole derivatives show effectiveness against bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds similar to this compound have been studied for:
- Antidiabetic Effects : Some derivatives have shown potential in modulating glucose levels in diabetic models.
- Anticonvulsant Activity : Certain triazole derivatives have been reported to delay seizures in experimental models .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of various triazole derivatives:
- Yu et al. (2019) synthesized a series of triazole hybrids which exhibited significant anticancer activity across multiple cell lines. The study emphasized the importance of structural modifications in enhancing potency .
- Wei et al. (2020) investigated the cytotoxic effects of triazole analogs on different cancer cell lines, demonstrating their ability to induce apoptosis and inhibit migration .
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,4-triazole and indole moieties in this compound?
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions . For the indole moiety, Fischer indole synthesis or palladium-catalyzed cross-coupling reactions are common. A multi-step approach, as seen in analogous triazole-indole hybrids, may include:
- Step 1: Synthesis of the 4-methoxybenzyl-substituted triazole core via cyclization of thiosemicarbazide intermediates.
- Step 2: Functionalization of the indole ring at the 3-position using alkylation or Suzuki-Miyaura coupling .
- Step 3: Coupling the triazole and indole units through a propanamide linker using carbodiimide-mediated amide bond formation .
Q. How can the purity and structural integrity of the compound be validated?
Key analytical methods include:
- NMR Spectroscopy: Confirm regiochemistry of the triazole ring (1H vs. 2H tautomers) and indole substitution patterns .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and detect synthetic byproducts .
- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally related triazole derivatives .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological target interactions of this compound?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with potential targets (e.g., kinases or GPCRs). Key steps:
- Protein Preparation: Retrieve target structures from the PDB database and optimize hydrogen bonding networks.
- Ligand Parameterization: Assign partial charges using AM1-BCC or similar methods.
- Docking Validation: Compare results with known inhibitors (e.g., indole-based kinase inhibitors) to assess binding pose reliability .
Q. How can contradictory bioactivity data from different assay formats be resolved?
Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or target promiscuity. Mitigation strategies:
- Orthogonal Assays: Use SPR (surface plasmon resonance) to measure binding kinetics alongside cell-based assays.
- Solubility Optimization: Replace DMSO with biocompatible solvents (e.g., cyclodextrin formulations) to reduce artifacts .
- Proteomic Profiling: Identify off-target interactions using affinity pulldown/MS .
Q. What methodologies are effective for analyzing the compound’s metabolic stability?
- In Vitro Liver Microsomes: Incubate the compound with NADPH-fortified microsomes and monitor degradation via LC-MS/MS.
- CYP450 Inhibition Assays: Use fluorogenic substrates to assess interactions with major cytochrome P450 isoforms (e.g., CYP3A4) .
- Stable Isotope Tracing: Incorporate 13C/15N labels to track metabolic pathways .
Experimental Design & Optimization
Q. How can reaction yields be improved during the coupling of triazole and indole subunits?
- Catalyst Screening: Test coupling agents like HATU or PyBOP, which offer higher efficiency than EDCI .
- Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity .
Q. What strategies mitigate crystallization challenges for X-ray analysis?
- Co-Crystallization: Add co-solvents (e.g., polyethylene glycol) or co-formers (e.g., carboxylic acids) to stabilize crystal lattices .
- Temperature Gradients: Slow cooling from saturated solutions promotes larger crystal formation.
Data Interpretation & Troubleshooting
Q. How should researchers address inconsistent NMR spectra of the triazole-indole hybrid?
Q. What statistical approaches are recommended for optimizing synthetic parameters?
Design of Experiments (DoE):
- Factorial Design: Screen variables (temperature, catalyst loading) to identify critical factors.
- Response Surface Methodology (RSM): Model non-linear relationships and predict optimal conditions .
Stability & Storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
